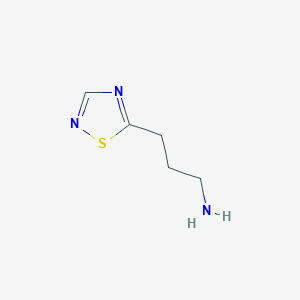

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3S |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

3-(1,2,4-thiadiazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C5H9N3S/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2 |

InChI Key |

CAIMHPHXGUYMIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=N1)CCCN |

Origin of Product |

United States |

Iii. Chemical Reactivity and Advanced Functionalization of 3 1,2,4 Thiadiazol 5 Yl Propan 1 Amine

Reactivity of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring is an aromatic five-membered heterocycle containing one sulfur and two nitrogen atoms. isres.org Its aromaticity lends it a degree of stability. isres.org However, the presence of two electronegative nitrogen atoms renders the carbon atoms, particularly the C5 position, electron-deficient. chemicalbook.com This electronic characteristic is a key determinant of the ring's reactivity.

Due to the electron-deficient nature of the carbon atoms in the 1,2,4-thiadiazole ring, electrophilic substitution reactions are generally difficult and not commonly observed. isres.orgchemicalbook.com The ring is deactivated towards attack by electrophiles. Instead, the nitrogen atoms of the ring, being more electron-rich, are the preferred sites for electrophilic attack, such as in quaternization reactions. chemicalbook.com

Conversely, the π-electron deficiency at the C5 position makes it susceptible to nucleophilic attack. chemicalbook.com This makes nucleophilic substitution a more viable pathway for the functionalization of the 1,2,4-thiadiazole ring, especially if a suitable leaving group is present at this position. The π electron density at the C5 position is the lowest, facilitating nucleophilic substitution at this site. chemicalbook.com

Table 1: Reactivity Patterns of the 1,2,4-Thiadiazole Ring

| Reaction Type | Reactivity | Preferred Site of Attack |

| Electrophilic Substitution | Low | N4 atom |

| Nucleophilic Substitution | High | C5 position |

The 1,2,4-thiadiazole ring is generally considered to be thermally stable. chemicalbook.com However, its stability is sensitive to pH. The parent 1,2,4-thiadiazole is reported to be sensitive to acids, alkalis, oxidizing, and reducing agents. chemicalbook.com In strongly basic conditions, the ring can be susceptible to cleavage and ring-opening reactions. chemicalbook.comnih.gov For instance, the synthesis of the natural product polyaurine B, which contains a 1,2,4-thiadiazole core, required anhydrous and non-basic conditions during the final acylation step to prevent ring opening initiated by hydroxide (B78521) attack at the C5 position. nih.gov This susceptibility is a critical consideration in the design of synthetic routes involving this heterocycle.

Tautomerism in substituted 1,2,4-thiadiazoles can significantly influence their chemical reactivity and biological activity. While the parent 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine itself is not typically subject to tautomerism, derivatives can exhibit this phenomenon. For example, amino-substituted thiadiazoles can exist in tautomeric forms, which can affect their reaction pathways. nih.gov The keto-enol tautomerism of a novel 1,3,4-thiadiazole (B1197879) derivative was shown to be influenced by solvent polarity, with the keto form being favored in polar aprotic solvents and the enol form in non-polar solvents. nih.govmdpi.com Similar principles of tautomerism could apply to derivatives of this compound, thereby altering their reactivity profiles.

Reactivity and Derivatization of the Propan-1-amine Moiety

The propan-1-amine side chain of this compound provides a versatile handle for a wide range of chemical modifications. The lone pair of electrons on the nitrogen atom makes the primary amine group both basic and nucleophilic. uomustansiriyah.edu.iq

The primary amine group readily undergoes a variety of functionalization reactions common to amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for introducing a wide range of substituents. nih.gov

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. However, polyalkylation can be a competing side reaction. libretexts.orgyoutube.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This is a highly efficient method for creating new carbon-nitrogen bonds.

These reactions allow for the systematic modification of the amine moiety to explore structure-activity relationships in medicinal chemistry and to synthesize novel materials.

Table 2: Common Functionalization Reactions of the Propan-1-amine Moiety

| Reaction Type | Reagents | Product |

| Acylation | Acyl chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

As a basic compound, the primary amine of this compound readily reacts with both organic and inorganic acids to form salts. Salt formation is a crucial aspect of drug development as it can significantly influence the physicochemical properties of a compound, such as solubility, stability, and bioavailability. The formation of a hydrochloride salt of a 2-amino-5-ibuprofen substituted-1,3,4-thiadiazole has been reported. isres.org The cocrystallization of a biologically active 1,2,4-thiadiazole derivative with vanillic acid was shown to modify its solubility profile. nih.gov The formation of salts can also impact the reactivity of the molecule by protonating the amine, thereby rendering it non-nucleophilic under certain reaction conditions.

Investigations of Reactions Involving the Alkyl Linker

The reactivity of the primary amine on the propyl linker of this compound is characteristic of a primary aliphatic amine. This functionality serves as a nucleophile and can react with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Acylation Reactions

A general representation of the N-acylation reaction is depicted below:

Scheme 1: General N-Acylation of this compound

| Acylating Agent (R-COCl) | Product Name | Reaction Conditions | Yield (%) |

| Cyclopropanecarbonyl chloride | N-[3-(1,2,4-Thiadiazol-5-yl)propyl]cyclopropanecarboxamide | Ambient Temperature | Data not available |

This table is illustrative and based on general chemical principles, as specific experimental data for this compound was not found in the searched sources.

N-Alkylation Reactions

Direct N-alkylation of primary amines with alkyl halides can be challenging to control and often leads to a mixture of mono- and di-alkylated products, as well as the potential for the formation of tri-alkylated and quaternary ammonium (B1175870) salts. However, under carefully controlled conditions, selective mono-alkylation can be achieved.

Reductive Amination

A more controlled and widely used method for the N-alkylation of primary amines is reductive amination. ekb.eg This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or a ketone, followed by the in-situ reduction of the intermediate to the corresponding secondary or tertiary amine. ekb.eg This method avoids the issue of over-alkylation often encountered in direct alkylation. nih.gov

The reaction of this compound with an aldehyde or ketone in the presence of a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], would yield the corresponding N-alkylated derivative. nih.gov The choice of reducing agent is crucial; for instance, sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that selectively reduces the iminium ion intermediate in the presence of the carbonyl starting material. nih.gov

Scheme 2: General Reductive Amination of this compound

| Carbonyl Compound (R'-CHO) | Reducing Agent | Product Name | Reaction Conditions | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-3-(1,2,4-thiadiazol-5-yl)propan-1-amine | Dichloromethane, Acetic Acid | Data not available |

| Acetone | NaBH₃CN | N-Isopropyl-3-(1,2,4-thiadiazol-5-yl)propan-1-amine | Methanol, pH 6-7 | Data not available |

This table is illustrative and based on general principles of reductive amination, as specific experimental data for this compound was not found in the searched sources.

Formation of Ureas and Sulfonamides

The primary amine of this compound can also serve as a nucleophile in reactions with isocyanates and sulfonyl chlorides to produce the corresponding ureas and sulfonamides, respectively.

The reaction with an isocyanate (R-N=C=O) would yield an N-substituted urea (B33335) derivative. This reaction is typically straightforward and proceeds under mild conditions.

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Comprehensive Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the nature of the chemical bonds.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (in ppm, relative to TMS) are influenced by the electron-withdrawing nature of the 1,2,4-thiadiazole (B1232254) ring.

δ ~8.5-8.7 ppm (singlet, 1H): This signal corresponds to the single proton attached to the C3 carbon of the thiadiazole ring (H-3).

δ ~3.2-3.4 ppm (triplet, 2H): This downfield triplet is assigned to the methylene (B1212753) protons adjacent to the thiadiazole ring (-CH₂-C₅). The triplet splitting pattern arises from coupling with the adjacent methylene group.

δ ~2.8-3.0 ppm (triplet, 2H): Attributed to the methylene protons adjacent to the amine group (-CH₂-NH₂).

δ ~2.0-2.2 ppm (quintet/multiplet, 2H): This signal represents the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-), which is coupled to the two adjacent methylene groups.

δ ~1.5-2.5 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The exact chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

δ ~175-180 ppm: Assigned to the C5 carbon of the thiadiazole ring, which is significantly deshielded due to its attachment to both a sulfur and a nitrogen atom.

δ ~150-155 ppm: Corresponds to the C3 carbon of the thiadiazole ring.

δ ~39-42 ppm: The signal for the carbon of the methylene group attached to the amine (-CH₂-NH₂).

δ ~30-33 ppm: The signal for the carbon of the methylene group attached to the thiadiazole ring (-CH₂-C₅).

δ ~25-28 ppm: The signal for the central methylene carbon of the propyl chain (-CH₂-CH₂-CH₂-).

2D NMR Techniques: To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would show correlations between the coupled protons in the propyl chain, confirming the -CH₂-CH₂-CH₂- connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the attachment of the propyl chain to the C5 position of the thiadiazole ring.

Predicted NMR Data for 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| H-3 (Thiadiazole) | 8.5-8.7 (s, 1H) | - |

| C3 (Thiadiazole) | - | 150-155 |

| C5 (Thiadiazole) | - | 175-180 |

| -C H₂-Thiadiazole | 3.2-3.4 (t, 2H) | 30-33 |

| -CH₂-C H₂-CH₂- | 2.0-2.2 (m, 2H) | 25-28 |

| -C H₂-NH₂ | 2.8-3.0 (t, 2H) | 39-42 |

| -NH₂ | 1.5-2.5 (br s, 2H) | - |

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

3400-3250 cm⁻¹: Two distinct bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group (-NH₂).

3100-3000 cm⁻¹: A weak to medium absorption from the C-H stretching vibration of the proton on the thiadiazole ring.

2960-2850 cm⁻¹: Multiple bands corresponding to the asymmetric and symmetric C-H stretching vibrations of the methylene (-CH₂) groups in the propyl chain.

~1650-1580 cm⁻¹: An absorption band due to the N-H bending (scissoring) vibration of the primary amine.

~1600-1450 cm⁻¹: A series of bands attributed to the C=N and N=N stretching vibrations within the 1,2,4-thiadiazole ring. nih.gov

1470-1430 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

800-600 cm⁻¹: Bands in this region can be attributed to C-S stretching vibrations within the heterocyclic ring. nih.gov

Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic (Thiadiazole) |

| 2960-2850 | C-H Stretch | Aliphatic (Propyl chain) |

| 1650-1580 | N-H Bend | Primary Amine |

| 1600-1450 | C=N / N=N Stretch | Thiadiazole Ring |

| 800-600 | C-S Stretch | Thiadiazole Ring |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption is expected to be dominated by the thiadiazole ring. A primary absorption maximum (λmax) is anticipated in the UV region, likely between 240-280 nm, corresponding to π → π* electronic transitions within the aromatic heterocyclic system. mdpi.comdergipark.org.tr

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS, LC-MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.

Molecular Ion Peak: The molecular formula is C₅H₉N₃S, with a monoisotopic mass of 143.0544 Da. High-Resolution Mass Spectrometry (HRMS) would be used to confirm this exact mass, which is a key indicator of the correct elemental composition. In accordance with the nitrogen rule, the odd molecular weight (143) is consistent with the presence of an odd number (three) of nitrogen atoms. jove.com

Major Fragmentation Pathways:

Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. jove.comlibretexts.orglibretexts.org For this molecule, this would involve the loss of the thiadiazolylethyl radical to produce a highly stable iminium cation at m/z 30 ([CH₂=NH₂]⁺). This fragment is often the base peak in the spectrum of primary propylamines.

Benzylic-type Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain (β-cleavage relative to the ring) would result in a resonance-stabilized thiadiazolylmethyl cation.

Ring Fragmentation: The thiadiazole ring itself can undergo fragmentation, leading to smaller characteristic ions. tandfonline.com

Predicted Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 143 | [C₅H₉N₃S]⁺ | Molecular Ion (M⁺) |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

| 114 | [C₄H₆N₃S]⁺ | Loss of ethyl radical (-C₂H₅) |

| 85 | [C₂H₃N₂S]⁺ | Thiadiazole ring fragment |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound or one of its salts be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometry of the 1,2,4-thiadiazole ring and the propyl amine side chain.

Conformation: Determining the preferred spatial arrangement of the flexible propyl chain relative to the planar thiadiazole ring.

Intermolecular Interactions: Identifying and characterizing hydrogen bonding networks, particularly involving the primary amine's N-H donors and the thiadiazole ring's nitrogen acceptors, which dictate the crystal packing.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample, which serves to confirm the empirical and molecular formula.

For the molecular formula C₅H₉N₃S (Molecular Weight: 143.21 g/mol ), the theoretical elemental composition is calculated as:

Carbon (C): 41.93%

Hydrogen (H): 6.34%

Nitrogen (N): 29.34%

Sulfur (S): 22.39%

Experimental results from elemental analysis are expected to be in close agreement (typically within ±0.4%) with these theoretical values to validate the purity and the assigned molecular formula of the synthesized compound.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of this compound and for its separation from complex mixtures. Given the compound's polar nature, attributed to the primary amine group and the nitrogen and sulfur heteroatoms in the thiadiazole ring, reversed-phase HPLC (RP-HPLC) is the most commonly employed method.

In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, stationary phases such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles are typically effective. The choice between C18 and C8 columns depends on the desired retention and resolution; C18 columns offer greater hydrophobicity and may provide longer retention times, which can be advantageous for separating complex mixtures.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A typical mobile phase for the analysis of this compound would consist of a mixture of an aqueous buffer and an organic modifier. The organic modifier, commonly acetonitrile (B52724) or methanol, is used to control the elution strength. The aqueous component is often buffered to maintain a consistent pH, which is crucial for the reproducible ionization state of the primary amine group. Buffers such as phosphate (B84403), acetate (B1210297), or formate (B1220265) are frequently utilized. The pH of the mobile phase can significantly impact the retention time of the analyte; at a pH below the pKa of the propanamine side chain, the amine group will be protonated, increasing its polarity and leading to earlier elution.

Gradient elution, where the concentration of the organic modifier is gradually increased during the chromatographic run, is often preferred over isocratic elution (constant mobile phase composition). This technique allows for the effective separation of compounds with a wide range of polarities, ensuring that both polar impurities and the main compound are well-resolved.

Detection of this compound is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the thiadiazole ring exhibits UV absorbance. For more sensitive and selective analysis, especially in complex matrices, HPLC coupled with a mass spectrometer (LC-MS) can be employed. LC-MS provides not only retention time data but also mass-to-charge ratio information, which aids in the definitive identification and quantification of the compound and its potential impurities.

The following interactive table summarizes typical HPLC parameters that could be applied for the analysis of this compound, based on methods used for structurally similar polar heterocyclic amines and thiadiazole derivatives. nih.govphenomenex.comresearchgate.net

Interactive Data Table: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition 1 | Condition 2 | Rationale for Selection |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size | C8 (Octylsilane), 3.5 µm particle size | C18 offers strong hydrophobic retention, suitable for general-purpose analysis. C8 provides less retention, which can be beneficial for faster analysis of highly retained compounds. phenomenex.com |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 100 mm | Standard dimensions for routine analysis. Smaller dimensions are used for LC-MS applications to reduce solvent consumption and improve sensitivity. |

| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium (B1175870) Acetate in Water, pH 5.0 | Formic acid is a common volatile modifier for LC-MS compatibility. Ammonium acetate provides good buffering capacity in the mid-pH range. wikipedia.org |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile generally offers lower viscosity and better peak shapes. Methanol is a viable alternative with different selectivity. |

| Elution Mode | Gradient: 5% B to 95% B in 20 min | Isocratic: 30% B | Gradient elution is versatile for separating mixtures with varying polarities. Isocratic elution is simpler and can be used for routine purity checks where impurities have similar retention. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | A standard flow rate for a 4.6 mm ID column. A lower flow rate is typical for a 2.1 mm ID column. |

| Column Temperature | 30 °C | 35 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | DAD at 254 nm | ESI-MS (Positive Ion Mode) | UV detection is a general method for compounds with a chromophore. Mass spectrometry provides higher sensitivity and structural information. |

| Injection Volume | 10 µL | 5 µL | The injection volume is adjusted based on sample concentration and column dimensions to avoid peak distortion. |

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics that govern the molecule's behavior. These calculations provide a detailed picture of the molecule's preferred three-dimensional arrangement, the distribution of its electrons, and its inherent stability.

Geometry optimization is a computational process used to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on its potential energy surface. For "3-(1,2,4-Thiadiazol-5-yl)propan-1-amine," this involves optimizing bond lengths, bond angles, and dihedral angles. The 1,2,4-thiadiazole (B1232254) ring is expected to be largely planar, while the aminopropyl side chain introduces conformational flexibility.

The conformational landscape of the aminopropyl side chain is of particular interest. Rotation around the C-C single bonds gives rise to various conformers. Analysis typically involves scanning the potential energy surface by systematically rotating key dihedral angles, such as the N-C-C-C and C-C-C-C angles of the propyl chain. This process identifies stable conformers (local minima) and the energy barriers (transition states) that separate them. Common stable conformers include anti (staggered) and gauche arrangements. nih.govcwu.edu Computational studies on similar flexible side chains attached to heterocyclic systems often reveal that the global minimum energy conformation is one that minimizes steric hindrance between the terminal amine group and the heterocyclic ring. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Energy Conformer of this compound (Calculated at B3LYP/6-311+G(d,p) Level)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C(ring)-S | 1.75 |

| N(ring)-S | 1.68 | |

| N(ring)-C(ring) | 1.32 | |

| N(ring)=N(ring) | 1.39 | |

| C(ring)-C(propyl) | 1.49 | |

| C-C (propyl) | 1.54 | |

| C-N (amine) | 1.47 | |

| Bond Angles (°) | C-S-N | 90.5 |

| S-N-C | 110.2 | |

| C(ring)-C(propyl)-C | 112.5 | |

| Dihedral Angle (°) | C(ring)-C-C-C | 179.5 (anti) |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For "this compound," the HOMO is expected to be localized primarily on the electron-rich 1,2,4-thiadiazole ring, particularly the sulfur and nitrogen atoms, as well as the lone pair of the terminal amine group. The LUMO is likely distributed across the π-system of the heterocyclic ring, which can accept electron density. researchgate.net

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. In the MESP of this compound, negative potential (red/yellow) would be concentrated around the nitrogen atoms of the thiadiazole ring and the nitrogen of the amine group, indicating these are sites prone to electrophilic attack or protonation. Regions of positive potential (blue) would be found around the hydrogen atoms of the amine group, making them susceptible to nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) | Interpretation |

| EHOMO | -6.8 | Electron-donating ability |

| ELUMO | -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.3 | High kinetic stability |

| Electronegativity (χ) | 3.65 | Overall reactivity |

| Chemical Hardness (η) | 3.15 | Resistance to charge transfer |

Note: These values are hypothetical, based on DFT calculations for analogous N- and S-containing heterocycles. mdpi.com

Tautomerism, the migration of a proton between two or more sites within a molecule, is a key consideration for many heterocyclic compounds. researchgate.netnih.gov For the 1,2,4-thiadiazole ring system, prototropic tautomerism could potentially occur, especially under different pH conditions or in various solvent environments. Although the parent compound is stable, protonation at different nitrogen atoms on the ring could lead to distinct tautomeric isomers.

Computational studies can accurately predict the relative stabilities of these tautomers by calculating their Gibbs free energies. dntb.gov.ua The methodology typically involves geometry optimization of each potential tautomer followed by frequency calculations to confirm they are true minima on the potential energy surface. The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is critical, as solvent polarity can significantly influence tautomeric equilibrium. researchgate.net For related azole systems, computational results have shown that one tautomer is often significantly more stable than others, dictating the predominant form of the molecule in a given environment. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a virtual laboratory to explore the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. This involves mapping the potential energy surface that connects reactants to products.

A primary goal of mechanistic studies is to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. The TS structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to find these TS structures. Once located, a frequency calculation is performed to verify that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Reaction intermediates, which are local minima on the potential energy surface between the reactants and products, are also optimized and characterized. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants (or intermediates) to the products (or subsequent intermediates). mdpi.com

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the key determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction.

For "this compound," a potential reaction for computational study could be the N-acylation of the terminal amine group. The model would trace the approach of an acylating agent, the formation of a tetrahedral intermediate, and the subsequent departure of a leaving group. By comparing the energy barriers for competing reaction pathways, computational modeling can predict the most likely mechanism and product outcome. Such studies on related systems have been instrumental in rationalizing observed product distributions and optimizing reaction conditions. nih.gov

Table 3: Hypothetical Energy Profile for a Reaction Pathway (e.g., N-Acylation)

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | First transition state | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.4 |

| TS2 | Second transition state | +8.1 |

| Products | Final N-acylated product | -20.7 |

Note: This energy profile is a representative example used to illustrate the determination of a reaction pathway and is not based on experimental data for this specific reaction.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations offer critical insights into its dynamic behavior, including the range of shapes it can adopt (conformational sampling) and how it interacts with other molecules, such as biological receptors. nih.govresearchgate.net

Conformational Sampling: The flexibility of the propan-1-amine side chain is a key determinant of how the molecule can orient itself to bind with a target protein. MD simulations can explore the potential energy surface of the molecule to identify stable and low-energy conformations. Studies on other flexible 1,2,4-thiadiazole derivatives have shown that the orientation of different parts of the molecule can significantly affect its properties and how it packs in a crystal lattice. acs.org For this compound, simulations would focus on the torsional angles within the propyl chain and the rotation around the bond connecting it to the thiadiazole ring. This analysis helps to understand which shapes the molecule is most likely to adopt in different environments, such as in solution or within a protein's binding pocket.

Intermolecular Interactions: Understanding the non-covalent interactions between this compound and a biological target is fundamental to explaining its mechanism of action. MD simulations can model these interactions in detail. For instance, in studies of new 1,3,4-thiadiazole (B1197879) derivatives as potential inducers of apoptosis, MD simulations revealed that nitrogen atoms of the thiadiazole ring and amide moieties play a key role in chelating with a zinc ion in the active site of the MMP-9 enzyme. nih.gov

For this compound, key interactions would involve the amine group (a hydrogen bond donor and acceptor) and the nitrogen atoms of the 1,2,4-thiadiazole ring (hydrogen bond acceptors). The sulfur atom can also participate in non-bonding interactions. researchgate.net Computational analyses of similar heterocyclic compounds interacting with amino acids have demonstrated the importance of hydrogen bonds and electrostatic forces in forming stable complexes. rsc.org These simulations can quantify the strength and lifetime of such bonds, providing a detailed picture of the binding event.

| Functional Group of Compound | Potential Interacting Partner (e.g., in a Protein) | Type of Interaction | Significance in Binding |

|---|---|---|---|

| Primary Amine (-NH2) | Aspartic Acid, Glutamic Acid (Carboxylate groups) | Hydrogen Bond, Ionic Interaction | Strong anchoring point, crucial for affinity. |

| 1,2,4-Thiadiazole Ring Nitrogens | Arginine, Lysine (Amine/Ammonium (B1175870) groups) | Hydrogen Bond | Contributes to specificity and orientation. |

| 1,2,4-Thiadiazole Ring Sulfur | Phenylalanine, Tyrosine (Aromatic rings) | π-Sulfur Interaction | Stabilizes the complex. mdpi.com |

| Propyl Chain (-C3H6-) | Leucine, Isoleucine, Valine (Alkyl side chains) | Hydrophobic/Van der Waals Interactions | Enhances binding affinity by displacing water. |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable for systematically exploring these relationships. nih.gov Such studies are crucial for optimizing lead compounds like this compound to enhance their potency and selectivity.

QSAR Modeling: QSAR involves creating mathematical models that correlate variations in a molecule's physicochemical properties (described by "molecular descriptors") with its biological activity. ymerdigital.com For thiadiazole derivatives, QSAR models have been successfully developed to predict anti-proliferative activity against cancer cell lines. researchgate.netsciforum.net These models often use descriptors related to the molecule's electronic properties (e.g., HOMO/LUMO energies), hydrophobicity (LogP), and topology (e.g., molecular refractivity). researchgate.net

A typical computational SAR study for this compound would involve:

Creating a Library of Analogs: Designing a set of virtual compounds with systematic modifications, such as altering the length of the alkyl chain, introducing substituents on the thiadiazole ring, or modifying the amine group.

Calculating Descriptors: Computing a wide range of molecular descriptors for the parent compound and its analogs.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that links the descriptors to a known or predicted activity. ymerdigital.comsciforum.net

Validation and Prediction: Validating the model's predictive power and using it to forecast the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. mdpi.com

In silico docking of 1,2,4-thiadiazole derivatives into receptor crystal structures has also been used to rationalize observed SAR, providing a structural basis for why certain modifications lead to higher or lower potency. nih.gov

| Modification to Parent Structure | Hypothesized Rationale | Predicted Impact on Activity | Relevant Computational Descriptor(s) |

|---|---|---|---|

| Increase propyl chain to butyl/pentyl | May access a deeper hydrophobic pocket in the target. | Potentially increases affinity, but may decrease solubility. | LogP, Molecular Surface Area |

| Decrease propyl chain to ethyl | May fail to reach key interaction points. | Likely decreases affinity. | Topological Descriptors |

| Add a methyl group to the amine (-NHCH3) | Alters hydrogen bonding capacity and introduces steric bulk. | Activity could increase or decrease depending on binding site topology. | Steric Hindrance, H-Bond Donor Count |

| Substitute C3-position of thiadiazole with a halogen (e.g., Cl, Br) | Can form halogen bonds and alters electronic properties. | Potentially increases binding affinity. | Electrostatic Potential, Atomic Charges |

| Substitute C3-position of thiadiazole with a phenyl group | Introduces a large, hydrophobic group capable of π-π stacking. | Could significantly increase affinity if a suitable pocket exists. | Molecular Refractivity, Aromatic Ring Count |

Vi. Advanced Research Applications and Future Directions

Applications in Coordination Chemistry and Materials Science

The inherent electronic properties and the presence of multiple heteroatoms make the 1,2,4-thiadiazole (B1232254) scaffold a compelling candidate for the development of novel coordination complexes and functional materials.

The 1,2,4-thiadiazole ring system is recognized for its capacity to act as an effective N,S ligand in coordination chemistry. researchgate.net The nitrogen atoms within the heterocyclic ring, along with the exocyclic sulfur atom, provide potential coordination sites for metal ions. The addition of the propan-1-amine side chain in 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine introduces an additional nitrogen donor atom, enhancing its potential as a chelating ligand. This structure allows for the formation of stable complexes with a variety of transition metals. Research on analogous thiadiazole derivatives has demonstrated their ability to form stable complexes with a range of metal ions, highlighting the coordinating prowess of this heterocyclic system. rdd.edu.iquotechnology.edu.iq The chelation typically involves coordination through one of the thiadiazole nitrogen atoms and another donor group, such as an amine or thiol. mdpi.comnih.govsemanticscholar.org

Table 1: Examples of Metal Complexes with Thiadiazole-Based Ligands

| Thiadiazole Isomer/Derivative | Metal Ions Complexed | Coordination Mode | Reference |

|---|---|---|---|

| 1,2,4-Thiadiazole Schiff base | Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Acts as a multidentate ligand | rdd.edu.iq |

| 1,3,4-Thiadiazole (B1197879) derivative | Zn(II), Cu(II) | Chelation via thiadiazole nitrogen and a deprotonated hydroxyl group | mdpi.comsemanticscholar.org |

| 1,3,4-Thiadiazol-2-amine derivative | Cr(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Coordination through ring and exocyclic nitrogens | uotechnology.edu.iq |

| 1,3,4-Thiadiazole derivative | Y(III), La(III), Ce(III) | Coordination through nitrogen and other donor atoms | rdd.edu.iq |

Thiadiazole-containing compounds are increasingly investigated for their role in materials science due to their chemical and thermal stability, as well as their rich electrochemistry. mdpi.com The incorporation of thiadiazole rings into larger molecular frameworks is a strategy for developing functional materials with tunable physicochemical properties. mdpi.com Derivatives of thiadiazoles, particularly those with electron-donating and electron-accepting groups, have been identified as potential components for materials with specific optical and electronic properties. isres.org While much of the research has focused on 1,2,5- and 1,3,4-thiadiazoles, the principles extend to the 1,2,4-isomer. mdpi.comresearchgate.net The integration of this compound into polymers or larger conjugated systems could yield materials with tailored electrical conductivity, luminescence, or liquid crystal phases, driven by the electronic nature of the thiadiazole ring.

Chemical Biology Probes and Scaffold Derivatization for Intermolecular Interactions

The dual features of a planar aromatic system and a flexible, functional side chain make this compound an attractive scaffold for designing molecules that can interact with biological macromolecules.

The planar structure of the thiadiazole ring allows for potential intercalative or groove-binding interactions with DNA. nih.gov Furthermore, the propan-1-amine side chain, which would be protonated at physiological pH, can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Studies on other thiadiazole isomers have confirmed their ability to interact with calf thymus DNA (CT-DNA). nih.gov The mesoionic character of thiadiazoles may also facilitate their ability to cross cellular membranes and interact with biological targets like DNA and proteins. nih.gov The ability of thiadiazole derivatives to act as bioisosteres of pyrimidine (B1678525) suggests they can disrupt processes related to DNA replication. mdpi.com These findings support the potential for this compound and its derivatives to serve as scaffolds for new DNA-targeting agents.

Table 2: Studies on Thiadiazole Interactions with DNA

| Thiadiazole Derivative | Macromolecule | Method of Study | Key Finding | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Calf Thymus DNA (CT-DNA) | UV-vis absorption spectroscopy | Demonstrated interaction with nucleic acids, providing insight into the mechanism of action. | nih.gov |

| Mesoionic 1,3,4-Thiadiazoles | DNA and proteins | Theoretical | Mesoionic nature allows for strong interaction with biological targets and the ability to cross cell membranes. | nih.gov |

| General 1,3,4-Thiadiazoles | DNA | Bioisosterism concept | Acts as a bioisostere of pyrimidine, allowing it to potentially disrupt DNA replication. | mdpi.com |

Given their potential to interact with biomolecules and the known diverse biological activities of the thiadiazole core, these compounds are valuable starting points for developing chemical probes. nih.gov By attaching reporter groups such as fluorophores or affinity tags to the this compound scaffold, researchers can create tools to visualize, isolate, and identify specific proteins or nucleic acid sequences within complex biological systems. Such probes could be instrumental in interrogating biological pathways, identifying new drug targets, and elucidating mechanisms of action for bioactive compounds.

Role as Precursors and Intermediates in Advanced Organic Synthesis

The 1,2,4-thiadiazole framework is considered a privileged structure and a useful intermediate in medicinal chemistry and for the synthesis of fine chemicals. researchgate.netmdpi.com Specifically, this compound serves as a versatile building block due to the presence of the reactive primary amine. This functional group provides a synthetic handle for a wide array of chemical transformations, including acylation, alkylation, reductive amination, and the formation of Schiff bases. These reactions allow for the straightforward elaboration of the core structure into more complex molecules and chemical libraries. Analogous amino-substituted thiadiazoles are frequently used as starting materials for the synthesis of diverse bioactive molecules, underscoring the synthetic utility of this class of compounds. asianpubs.orgrsc.orgnih.gov

Future Research Perspectives on this compound

Future investigations into this compound are likely to focus on developing more sustainable synthetic methods, achieving a deeper understanding of its molecular properties through advanced analytical techniques, and using computational tools to guide the discovery of new applications.

Traditional organic synthesis often relies on harsh reaction conditions and stoichiometric reagents. Modern chemistry is increasingly turning towards greener alternatives like biocatalysis and chemoenzymatic methods. nih.gov The application of enzymes, such as transaminases, lipases, or oxidoreductases, could offer highly selective and environmentally benign routes to synthesize this compound and its derivatives. mdpi.com For example, a biocatalytic approach could be used to install the amine group stereoselectively, which is often a critical requirement for pharmaceutical activity. Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, could provide novel and efficient pathways to complex target molecules starting from this thiadiazole building block. nih.gov

While standard spectroscopic techniques (NMR, IR, MS) are used for routine characterization, advanced methods can provide deeper insights into the dynamic behavior of this compound. semanticscholar.orgnih.govuobaghdad.edu.iq Techniques such as variable-temperature NMR could be employed to study conformational dynamics of the propyl chain or potential tautomeric equilibria within the thiadiazole ring under different conditions. Time-resolved spectroscopy could be used to investigate the kinetics of its reactions or its interaction with biological macromolecules. These studies contribute to a fundamental understanding of the molecule's structure-property relationships.

Computational chemistry and molecular modeling are powerful tools for predicting the chemical and physical properties of molecules. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound, predicting its reactivity towards various reagents and helping to rationalize experimental outcomes. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can be used to predict the biological activity of derivatives synthesized from this scaffold. researchgate.net These predictive models can screen virtual libraries of compounds, prioritizing the synthesis of those most likely to have desired properties and thereby accelerating the discovery process for new therapeutic agents. nih.govresearchgate.net

Expansion of its Role as a Versatile Synthetic Building Block

The compound this compound is emerging as a valuable scaffold in synthetic organic and medicinal chemistry. Its utility as a versatile building block is primarily due to its bifunctional nature, possessing both a reactive primary amine on a flexible propyl linker and a stable 1,2,4-thiadiazole heterocyclic core. This unique combination of features allows for sequential or orthogonal functionalization, enabling the construction of diverse and more complex molecular architectures for various research applications.

The primary amine group serves as a key handle for a multitude of chemical transformations. Standard manipulations of this functional group, such as N-acylation, N-alkylation, reductive amination, and urea (B33335) or thiourea (B124793) formation, can be readily performed. These reactions allow for the introduction of a wide array of substituents and pharmacophores, which can be used to modulate the physicochemical properties of the resulting molecules, including lipophilicity, solubility, and hydrogen bonding capacity. The development of novel synthetic platforms for the functionalization of primary amines continues to expand the possibilities for creating complex amine-containing structures. chemrxiv.orgsemanticscholar.orgnih.gov

Table 1: Potential Synthetic Transformations of the Propan-1-amine Moiety

Reaction Type Typical Reagents Resulting Functional Group Potential Application N-Acylation Acyl chlorides, Carboxylic acids (with coupling agents) Amide Introduction of diverse R-groups, peptide coupling N-Alkylation Alkyl halides Secondary/Tertiary Amine Modification of basicity and steric profile Reductive Amination Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃) Secondary/Tertiary Amine Formation of complex amine side chains Urea/Thiourea Formation Isocyanates, Isothiocyanates Urea/Thiourea Hydrogen bond donors/acceptors, linking moieties Sulfonamide Formation Sulfonyl chlorides Sulfonamide Introduction of acidic N-H, bioisosteric replacement

Table 2: The 1,2,4-Thiadiazole Core as a Pharmacophore Building Block

Role Description Example of Bioisosteric Replacement Associated Biological Activities Scaffold Provides a rigid, stable core for orienting synthetic modifications on the amine. N/A Influences overall molecular shape and receptor fit. Bioisostere Can replace other rings (e.g., phenyl, pyrimidine) or functional groups to improve metabolic stability or activity. [4, 17] Ester, Amide, Pyrimidine Anticancer, Antiviral, Anti-inflammatory. Pharmacophore Element The nitrogen and sulfur atoms can act as hydrogen bond acceptors or participate in other non-covalent interactions with biological targets. N/A Enzyme inhibition (e.g., kinases, proteases). [2, 12]

The combination of these two reactive components in a single molecule makes this compound a powerful intermediate for diversity-oriented synthesis. By leveraging the well-established chemistry of the primary amine, researchers can attach this thiadiazole-containing fragment to other complex molecules, thereby creating novel hybrid structures. This strategy is central to fragment-based drug discovery and the development of libraries of compounds for high-throughput screening. The future direction of research will likely focus on exploiting this dual functionality to synthesize novel polycyclic or macrocyclic structures and to develop new classes of therapeutic agents where the 1,2,4-thiadiazole core is a key element for biological recognition. mdpi.comnih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine?

Methodological Answer: The synthesis typically involves coupling reactions between thiadiazole precursors and propan-1-amine derivatives. For example:

- Thiadiazole Sulfenyl Chloride Route : Cyanodithioimidocarbonate reacts with halogens (e.g., Cl₂) to form 3-halo-1,2,4-thiadiazol-5-yl sulfenyl chlorides, which can be further functionalized with amine groups .

- Amide Coupling : Analogous to methods used for structurally similar compounds (e.g., 3-(1H-1,2,4-triazol-1-yl)propan-1-amine), carboxylate intermediates are activated (e.g., using HATU or EDC) and coupled with amines under inert conditions, achieving yields of 32–44% .

Q. Key Considerations :

- Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify proton environments and carbon connectivity. For example, aromatic protons in thiadiazole rings resonate at δ 7.5–8.5 ppm, while amine protons appear as broad singlets .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is critical for confirming stereochemistry in chiral derivatives .

- HPLC : Purity >95% is achievable with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Methodological Answer:

- Functional Group Modifications : Introduce substituents (e.g., fluorobenzyl, trifluoromethyl) to enhance lipophilicity or target binding. For example, fluorinated analogs of thiadiazole-triazole hybrids show improved antimicrobial activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, microbial enzymes). Validate with in vitro assays .

- Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole or triazole moieties to balance potency and metabolic stability .

Q. Data Contradiction Analysis :

Q. What strategies mitigate instability or decomposition of this compound during storage?

Methodological Answer:

Q. How can researchers resolve conflicting data in biological activity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.